Ly2584702

概要

説明

LY-2584702は、様々な癌の治療において特に、その潜在的な治療用途について研究されている低分子医薬品です。 これは、ホスファチジルイノシトール-3-キナーゼ(PI3K)/Akt/ラパマイシンの哺乳類標的(mTOR)シグナル伝達経路の下流成分であるp70リボソームタンパク質S6キナーゼ(p70S6K)を阻害することが知られています .

準備方法

合成経路と反応条件

LY-2584702は、フェニルイミダゾールがピラゾロ[3,4-d]ピリミジン環に結合したコア構造の形成を含む一連の化学反応によって合成することができます。合成は通常、以下を含みます。

フェニルイミダゾールコアの形成: このステップは、特定の条件下で置換ベンゼンとイミダゾール誘導体の反応を含みます。

ピラゾロ[3,4-d]ピリミジンへの結合: フェニルイミダゾールコアは、その後、一連の縮合反応によってピラゾロ[3,4-d]ピリミジン環に結合されます。

工業生産方法

LY-2584702の工業生産は、上記で述べた合成経路のスケールアップを含みます。 このプロセスは、収率と純度を最適化するために設計されており、多くの場合、自動化された反応器と厳しい品質管理対策が含まれており、一貫性と安全性が確保されます .

化学反応の分析

反応の種類

LY-2584702は、以下を含む様々な化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。

還元: 還元反応は、分子内の官能基を修飾するために実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主な生成物には、LY-2584702の様々な誘導体が含まれ、これらはさらに生物活性について研究することができます .

科学研究への応用

科学的研究の応用

Cancer Research: It has shown promise in inhibiting the growth of cancer cells by targeting the p70S6K pathway, which is crucial for cell proliferation and survival

Metabolic Disorders: Research has indicated its potential in treating metabolic disorders such as obesity and type II diabetes by modulating lipid homeostasis.

Neuroendocrine Tumors: Clinical trials have explored its efficacy in treating neuroendocrine tumors and other advanced cancers

作用機序

LY-2584702は、p70リボソームタンパク質S6キナーゼ(p70S6K)を阻害することにより、その効果を発揮します。このキナーゼは、細胞の成長、増殖、生存を調節するPI3K/Akt/mTORシグナル伝達経路における重要な役割を果たします。 p70S6Kを阻害することにより、LY-2584702はS6リボソームタンパク質のリン酸化を阻害し、タンパク質合成と細胞増殖の低下につながります .

類似化合物の比較

類似化合物

LY-2779964: 同様の性質を持つが、薬物動態プロファイルが異なる別のp70S6K阻害剤.

LY-2444296: p70S6K経路に対する同様の阻害効果を持つ化合物.

LY-2955303: 同じ経路を標的とするが、分子相互作用が異なる別の阻害剤.

独自性

LY-2584702は、p70S6Kの阻害における高い選択性と効力により、独自性を持ちます。

類似化合物との比較

Similar Compounds

LY-2779964: Another p70S6K inhibitor with similar properties but different pharmacokinetic profiles.

LY-2444296: A compound with similar inhibitory effects on the p70S6K pathway.

LY-2955303: Another inhibitor targeting the same pathway but with different molecular interactions.

Uniqueness

LY-2584702 is unique due to its high selectivity and potency in inhibiting p70S6K.

生物活性

LY2584702, a potent and selective inhibitor of p70 S6 kinase (S6K1), has garnered attention for its potential therapeutic applications in various cancers, particularly glioblastoma. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and clinical implications based on diverse research findings.

This compound functions as an adenosine triphosphate (ATP) competitive inhibitor of S6K1, a key component of the phosphatidylinositol-3-kinase (PI3K) signaling pathway. This pathway is crucial in regulating cell proliferation and survival. By inhibiting S6K1, this compound disrupts downstream signaling cascades that promote tumor growth and metabolic functions in cancer cells.

Key Findings:

- Inhibition of S6K1 : this compound directly inhibits S6K1 activity, leading to decreased phosphorylation of downstream targets such as ribosomal protein S6 (rpS6) in various cancer cell lines, including non-small cell lung cancer (NSCLC) and glioblastoma .

- Combination Therapy : Studies have shown that combining this compound with other inhibitors, such as AXL inhibitors (e.g., BMS-777607), enhances therapeutic efficacy by overcoming resistance mechanisms in PTEN-deficient glioblastoma .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates significant blood-brain barrier penetrance, which is essential for treating central nervous system tumors like glioblastoma. In preclinical studies involving mouse models, this compound demonstrated effective brain penetration and tumor suppression when administered in combination with other agents .

Dosage and Administration:

- Clinical Trials : In a phase I clinical trial involving patients with advanced solid tumors, this compound was administered orally on a 28-day cycle. The maximum tolerated dose (MTD) was determined to be 75 mg twice daily or 100 mg once daily .

- Side Effects : The trial reported dose-limiting toxicities such as nausea and fatigue at higher doses, emphasizing the need for careful dose management during treatment .

Table 1: Summary of Preclinical Studies on this compound

Clinical Implications

The biological activity of this compound suggests its potential as a therapeutic agent in oncology, particularly for tumors resistant to conventional therapies. Its ability to inhibit critical signaling pathways involved in tumor metabolism positions it as a promising candidate for further clinical development.

Future Directions:

- Combination Therapies : Ongoing research is needed to explore the efficacy of this compound in combination with other targeted therapies to enhance treatment outcomes.

- Expanded Clinical Trials : Further phase II trials are warranted to assess the long-term safety and efficacy of this compound across different cancer types.

特性

IUPAC Name |

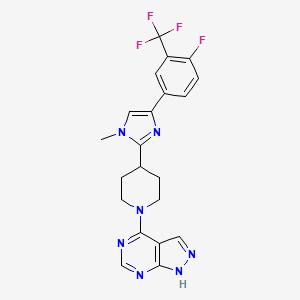

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXRSVDHGLUMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F4N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082949-67-4 | |

| Record name | LY-2584702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082949674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2584702 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2584702 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4965C6W4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。